6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a furan ring, a pyridine ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the pyridine ring: The pyridine ring can be synthesized through condensation reactions involving appropriate precursors.
Coupling reactions: The furan and pyridine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the phenylethyl group: This can be achieved through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylethyl group.
Reduction: Reduction reactions might target the carbonyl group in the phenylethyl moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Furan-2-yl)pyridine-3-carbonitrile: Lacks the phenylethyl group.
2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile: Lacks the furan ring.
6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine: Lacks the nitrile group.
Uniqueness
The presence of both the furan and pyridine rings, along with the phenylethyl group and nitrile functionality, makes 6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile unique
Properties
Molecular Formula |
C18H12N2O2S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12N2O2S/c19-11-14-8-9-15(17-7-4-10-22-17)20-18(14)23-12-16(21)13-5-2-1-3-6-13/h1-10H,12H2 |
InChI Key |
AAWLOSVPKXBHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N |
Origin of Product |
United States |
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